1-formylpiperidine-4-carboxylic acid CAS 84163-42-8 properties
1-formylpiperidine-4-carboxylic acid CAS 84163-42-8 properties
An In-depth Technical Guide to 1-Formylpiperidine-4-carboxylic Acid (CAS 84163-42-8)
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 1-formylpiperidine-4-carboxylic acid. It moves beyond a simple data sheet to provide in-depth insights into its properties, synthesis, reactivity, and applications, grounded in established chemical principles.
Introduction: A Versatile Scaffold in Modern Chemistry
1-Formylpiperidine-4-carboxylic acid, also known by its synonym 1-formylisonipecotic acid, is a bifunctional organic molecule featuring a piperidine core.[1] This scaffold is of significant interest in medicinal chemistry due to the prevalence of the piperidine ring in numerous pharmaceuticals. The presence of both a carboxylic acid and a tertiary formamide group provides two distinct points for chemical modification, making it a valuable building block for creating complex molecular architectures and libraries of potential drug candidates. Its utility is exemplified by its role as a key intermediate in the synthesis of pharmaceuticals like the antipsychotic drug risperidone.[2] This guide will detail the essential technical knowledge required to effectively utilize this compound in a research and development setting.
Section 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a compound is critical for its successful application in synthesis and analysis. The data presented here are compiled from various chemical data repositories and provide a complete physicochemical profile.
Physicochemical Properties
The key physical and chemical properties of 1-formylpiperidine-4-carboxylic acid are summarized below. These parameters are essential for predicting its behavior in various solvents, its reactivity, and its potential for oral bioavailability in drug candidates (Lipinski's Rule of Five).
| Property | Value | Reference |
| CAS Number | 84163-42-8 | [1] |
| Molecular Formula | C₇H₁₁NO₃ | [1][3] |
| Molecular Weight | 157.17 g/mol | [1][4] |
| IUPAC Name | 1-formylpiperidine-4-carboxylic acid | [1] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 137-138 °C | |
| Boiling Point | 377.8 °C at 760 mmHg | |
| Density | 1.35 g/cm³ | |
| pKa (Predicted) | 4.44 ± 0.20 | [2][6] |
| Topological Polar Surface Area | 57.6 Ų | [1][6] |
| XLogP3-AA (Predicted) | -0.2 | [1] |
Structural Representation
The two-dimensional structure of the molecule is fundamental to understanding its chemistry.
Caption: 2D Structure of 1-formylpiperidine-4-carboxylic acid.
Spectroscopic Signature Analysis
Spectroscopic data provides the definitive structural confirmation of a molecule. While raw spectra are instrument-dependent, the expected patterns for 1-formylpiperidine-4-carboxylic acid are highly characteristic.
1.3.1. ¹H NMR Spectroscopy The proton NMR spectrum is a powerful tool for structural elucidation. For this molecule, we anticipate distinct signals corresponding to the formyl, piperidine ring, and carboxylic acid protons.
-
Formyl Proton (-CHO): A singlet is expected around 8.0-8.2 ppm. This downfield shift is characteristic of a proton attached to a carbonyl carbon adjacent to a nitrogen atom.
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically appearing far downfield (>10-12 ppm), which may be exchangeable with D₂O.
-
Piperidine Protons (CH, CH₂): These protons will appear as a series of complex multiplets between approximately 1.5 and 4.0 ppm. The protons on carbons adjacent to the nitrogen (positions 2 and 6) will be the most deshielded. The proton at the C4 position will also be shifted downfield due to the adjacent carboxylic acid group.
1.3.2. Infrared (IR) Spectroscopy IR spectroscopy is invaluable for identifying key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹.[7] This characteristic broadness is due to hydrogen bonding between carboxylic acid dimers.
-
C=O Stretch (Amide): A strong, sharp absorption band around 1640-1670 cm⁻¹. This is the N-formyl carbonyl group.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band typically appears around 1700-1725 cm⁻¹.[7] This may overlap with the amide carbonyl, but is often distinguishable.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the sp³ C-H bonds of the piperidine ring.[7]
1.3.3. Mass Spectrometry (MS) Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion (M+): The expected molecular ion peak for C₇H₁₁NO₃ would be at m/z 157.07.[1]
-
Key Fragmentation: A common fragmentation pathway for carboxylic acid derivatives is the formation of an acylium ion (R-CO⁺).[8][9] We can anticipate fragmentation patterns involving the loss of the formyl group (-29), the carboxylic acid group (-45), or other fragments resulting from the cleavage of the piperidine ring.
Section 2: Synthesis and Purification Protocol
The most direct and common laboratory synthesis for 1-formylpiperidine-4-carboxylic acid involves the N-formylation of the readily available starting material, piperidine-4-carboxylic acid (isonipecotic acid). The following protocol is a robust method for achieving this transformation.
Proposed Synthesis Workflow: N-Formylation of Isonipecotic Acid
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
Rationale: This procedure utilizes the mixed anhydride method, where formic acid is activated by acetic anhydride in situ to form formyl acetate, a potent formylating agent. This method is efficient, uses readily available reagents, and avoids harsh conditions.
Materials:
-
Piperidine-4-carboxylic acid (isonipecotic acid)
-
Formic acid (≥95%)
-
Acetic anhydride
-
Deionized water
-
Ethanol (for recrystallization, optional)
Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and an ice bath, add piperidine-4-carboxylic acid (1.0 eq). Add formic acid (3.0 eq) to the flask and stir until the solid is fully dissolved or a uniform slurry is formed. Cool the mixture to 0-5 °C.
-
Formylation: While maintaining the temperature between 0-10 °C, slowly add acetic anhydride (1.2 eq) dropwise to the stirred mixture.
-
Causality Insight: This slow, cold addition is crucial to control the exothermic reaction between formic acid and acetic anhydride and to favor the formation of the mixed formyl-acetyl anhydride over self-condensation of acetic anhydride.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours to ensure the reaction goes to completion.
-
Workup and Isolation: Carefully pour the reaction mixture into a beaker containing cold deionized water (approx. 10 volumes). A white precipitate should form.
-
Trustworthiness Check: The product is a solid with limited water solubility, while the reactants and by-products (acetic acid, excess formic acid) are highly water-soluble. This differential solubility provides an effective initial purification.
-
-
Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual acids.
-
Dry the crude product under vacuum.
Purification Protocol
Method: Recrystallization is the most effective method for purifying the crude solid product.
-
Transfer the crude, dry solid to an Erlenmeyer flask.
-
Add a minimal amount of hot deionized water (or an ethanol/water mixture for better solubility) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Section 3: Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 1-formylpiperidine-4-carboxylic acid stems from its two orthogonal functional groups.
Reactivity Profile
-
Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides. This allows for the extension of the molecular scaffold by linking it to various amines, alcohols, or other nucleophiles, a common strategy in building chemical libraries for high-throughput screening.
-
Tertiary Amide (Formamide): The formamide is relatively stable but can be hydrolyzed back to the secondary amine (piperidine) under strong acidic or basic conditions. More importantly, the formyl group can act as a protecting group for the piperidine nitrogen, allowing selective reactions at the carboxylic acid moiety.
Application as a Synthetic Intermediate
This molecule is a crucial building block in multi-step syntheses. Its structure allows it to serve as a constrained analog of γ-aminobutyric acid (GABA), making it a valuable starting point for compounds targeting the central nervous system.[10]
Caption: Role as a versatile intermediate in synthesis.
A prime example is its use in synthesizing risperidone.[2] The piperidine core of this molecule is a central feature for its antipsychotic activity. The synthesis involves coupling the carboxylic acid moiety of a piperidine derivative with another molecular fragment. Using a pre-formed building block like 1-formylpiperidine-4-carboxylic acid streamlines this process.
Section 4: Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable in a laboratory setting. 1-Formylpiperidine-4-carboxylic acid is classified as an irritant.
GHS Hazard Information
| Hazard Code | Statement | GHS Pictogram | Signal Word |
| H315 | Causes skin irritation | GHS07 | Warning |
| H319 | Causes serious eye irritation | GHS07 | Warning |
| H335 | May cause respiratory irritation | GHS07 | Warning |
(Data sourced from aggregated GHS information).[1]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[11]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek medical attention.[12]
-
Storage Guidelines
-
Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2]
-
Recommendations: For long-term stability, it is recommended to keep the container sealed and stored in a dark place to prevent potential degradation.[2]
Conclusion
1-Formylpiperidine-4-carboxylic acid (CAS 84163-42-8) is more than a simple chemical reagent; it is a versatile and enabling tool for the modern medicinal chemist. Its well-defined physicochemical properties, predictable spectroscopic signatures, and straightforward synthesis make it a reliable component in complex synthetic routes. By understanding its reactivity and handling it with the appropriate safety precautions, researchers can fully leverage its potential as a key building block in the development of novel therapeutics and other advanced materials.
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Organic Syntheses. (n.d.). Procedure for N-Formylpiperidine use. Retrieved from [Link]
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